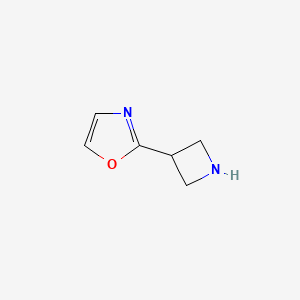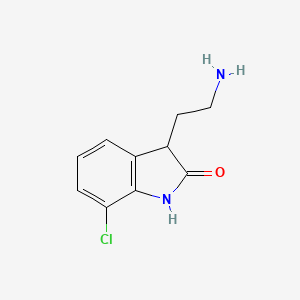
N-(1-amino-2-methylpropan-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-amino-2-methylpropan-2-yl)cyclohexanecarboxamide: is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-2-methylpropan-2-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 1-amino-2-methylpropan-2-ol under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger quantities of reagents and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-2-methylpropan-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction may produce cyclohexylamines .
Scientific Research Applications
N-(1-amino-2-methylpropan-2-yl)cyclohexanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-amino-2-methylpropan-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(1-amino-2-methylpropan-2-yl)cyclohexanecarboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a cyclohexane ring and an amino group makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-(1-amino-2-methylpropan-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C11H22N2O/c1-11(2,8-12)13-10(14)9-6-4-3-5-7-9/h9H,3-8,12H2,1-2H3,(H,13,14) |
InChI Key |
CEQSULOBCSSGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)NC(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


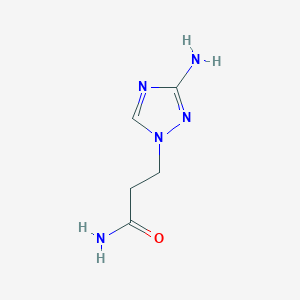

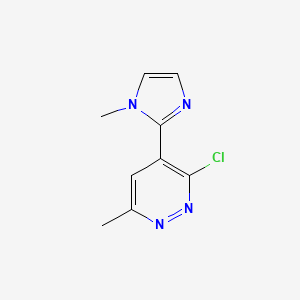
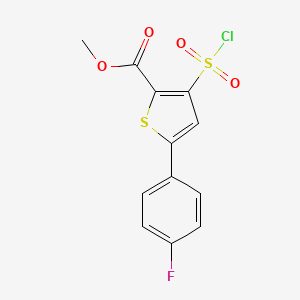
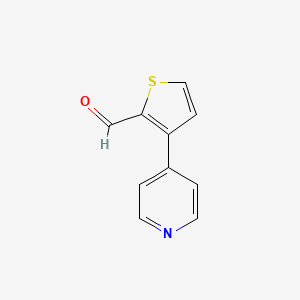
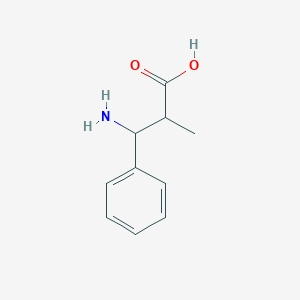
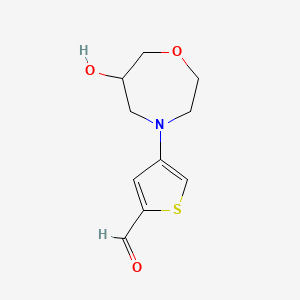

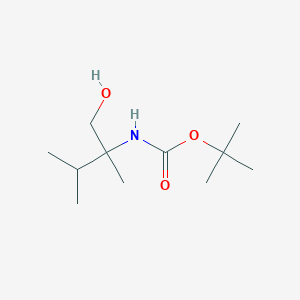
![5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13175323.png)
![2-[5-(Aminomethyl)thiophen-2-yl]acetic acid](/img/structure/B13175329.png)
![6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13175347.png)
